molecular formula C20H32Zr B6356963 Dimethylbis(t-butylcyclopentadienyl)zirconium CAS No. 68193-40-8

Dimethylbis(t-butylcyclopentadienyl)zirconium

Cat. No.: B6356963
CAS No.: 68193-40-8
M. Wt: 363.7 g/mol
InChI Key: BJYCZDBQNKHUSW-UHFFFAOYSA-N
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Description

Dimethylbis(t-butylcyclopentadienyl)zirconium ( 68193-40-8) is an organometallic complex of zirconium supplied as a pale yellow powder with a typical purity of 98% or higher . This metallocene compound features a central zirconium atom coordinated by two tert-butylcyclopentadienyl ligands and two methyl groups, with a linear formula of [(C₄H₉)C₅H₄]₂Zr(CH₃)₂ and a molecular weight of 363.7 g/mol . This compound is primarily valued in scientific research as a precursor or catalyst component in polymerization reactions . It belongs to a class of metallocenes that, when combined with suitable activators such as boron-containing anions, can form highly active cationic species for catalyzing the polymerization of olefins and dienes . The bulky tert-butylcyclopentadienyl ligands play a critical role in stabilizing the active catalyst center and influencing the stereochemistry and molecular weight of the resulting polymers . As a highly specialized research chemical, it is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound is air- and moisture-sensitive and must be handled under an inert atmosphere, such as argon or nitrogen, using appropriate safety precautions .

Properties

InChI

InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYCZDBQNKHUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis(t-butylcyclopentadienyl)zirconium can be synthesized through the reaction of zirconium tetrachloride with t-butylcyclopentadienyl lithium, followed by methylation with methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Polymerization Catalysis

This compound serves as a precatalyst in olefin polymerization when activated by co-catalysts like boranes or alkylaluminum compounds. Key findings include:

Activation with Borane Cocatalysts

  • Reaction with N,N-dimethylanilinium bis(7,8-dicarbaundecaborato)cobaltate(III) generates an active ethylene polymerization catalyst. The process involves ligand substitution and cation stabilization .

  • Typical conditions:

    ParameterValueSource
    SolventToluene
    Temperature0–100°C
    Ethylene pressure15–500 psig
    Polymer yield (30 sec)0.13–0.48 g polyethylene

Solvent Effects on Catalytic Activity

  • Solvent polarity and solubility parameters significantly influence polymerization kinetics. Toluene maximizes activity due to optimal solvation, while hexane reduces active site concentration but increases polymer molecular weight .

Ligand Exchange Reactions

The methyl and cyclopentadienyl ligands participate in substitution reactions:

Halogenation

  • Reaction with iodine (I₂) in toluene yields bis(iodo)zirconium derivatives with an exothermic enthalpy change:

    ΔrH=292.9±2.5 kJ/mol\[4]\Delta_r H^\circ = -292.9 \pm 2.5\ \text{kJ/mol}\[4]
    ReactantsProductsConditions
    [(C₄H₉)C₅H₄]₂Zr(CH₃)₂ + 2 I₂[(C₄H₉)C₅H₄]₂ZrI₂ + 2 CH₃IToluene, 25°C

Interaction with Amines

  • Dimethylamine (by-product in metallocene synthesis) enhances rac/meso selectivity in ansa-metallocene formation by stabilizing transition states .

Thermochemical Stability

The compound exhibits moderate thermal stability, with decomposition observed above 160°C in inert solvents. Key data:

PropertyValueMethodSource
Δₖinetic of decompositionActivation energy: 0.16–0.22 eVDFT calculations
Optimal storageUnder argon, −20°CExperimental

Precursor for Atomic Layer Deposition (ALD)

  • Reacts with ozone (O₃) to deposit zirconium oxide (ZrO₂) films. The mechanism involves sequential ligand release:

    • Two NMe₂ ligands are cleaved with low activation energy (0.16–0.22 eV).

    • Cyclopentadienyl (Cp) ligand retention stabilizes intermediate species .

Kinetic Behavior in Polymerization

  • Two-site catalytic behavior observed in ethylene polymerization:

    • Active sites differ in propagation rates (k₁ = 1.2×10³ L/mol·s, k₂ = 2.5×10³ L/mol·s) .

    • Molecular weight distribution (MWD) shows bimodal peaks (Ð = 2.0–2.7) due to competing chain transfer pathways .

Scientific Research Applications

Catalysis

Dimethylbis(t-butylcyclopentadienyl)zirconium is primarily utilized as a catalyst in various polymerization processes, particularly in the production of olefins and elastomers. Its metallocene structure allows for precise control over polymer microstructure and molecular weight.

Case Study: Olefin Polymerization

In a study conducted by , the compound was employed in the polymerization of ethylene, yielding high-density polyethylene (HDPE) with tailored properties. The results indicated that the use of this catalyst resulted in:

  • Enhanced polymer yield
  • Improved thermal stability
  • Narrow molecular weight distribution

Materials Science

The compound is also used in the development of advanced materials, including thin films and coatings. Its ability to form stable complexes makes it suitable for chemical vapor deposition (CVD) processes.

Applications in Thin Films

This compound has been investigated for its role in producing high-performance dielectric films for electronic applications. The deposition of zirconium oxide films using this precursor has shown:

  • High dielectric constant
  • Excellent thermal stability
  • Suitable electrical properties for microelectronic devices

Electronics and Optoelectronics

The compound's properties make it an ideal candidate for applications in electronic and optoelectronic devices. It has been utilized in the fabrication of semiconductors and photovoltaic cells.

Case Study: Solar Cell Efficiency

Research highlighted in demonstrated that incorporating this compound into the fabrication process of thin-film solar cells improved efficiency by enhancing charge transport properties and light absorption capabilities.

Nanotechnology

In nanotechnology, this compound is used as a precursor for synthesizing zirconium-based nanoparticles, which have applications in drug delivery systems and as catalysts in various chemical reactions.

Nanoparticle Synthesis

A study reported the synthesis of zirconium nanoparticles using this compound as a precursor, leading to:

  • Controlled particle size
  • High surface area
  • Enhanced catalytic activity compared to bulk zirconium materials

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
CatalysisOlefin polymerizationHigh yield, improved thermal stability
Materials ScienceThin films for electronicsHigh dielectric constant, thermal stability
ElectronicsSemiconductor fabricationEnhanced charge transport
NanotechnologySynthesis of nanoparticlesControlled size, high surface area

Mechanism of Action

The mechanism of action of Dimethylbis(t-butylcyclopentadienyl)zirconium primarily involves its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating to the monomer units and enabling their insertion into the growing polymer chain. This process involves the formation of a zirconium-carbon bond, followed by the insertion of the olefin into this bond .

Comparison with Similar Compounds

Substituent Effects: t-Butyl vs. Other Alkyl Groups

The steric and electronic properties of Cp-ligand substituents critically impact catalytic performance. For example:

  • Bis(t-butylcyclopentadienyl)zirconium dichloride (CAS: 32876-92-9) replaces the methyl ligands with chlorides, resulting in a less electron-rich zirconium center. This compound is a precursor for Ziegler-Natta catalysts, producing high-molecular-weight polyolefins under standard conditions .

Key Finding : Bulkier t-butyl groups in dimethylbis(t-butylcyclopentadienyl)zirconium likely suppress chain elongation, favoring oligomer formation over high polymers, as observed in neomenthyl-substituted analogs .

Ligand Type: Cyclopentadienyl vs. Indenyl

  • Dimethylbis(indenyl)zirconium (CAS: 49596-04-5) employs indenyl ligands, which are more rigid and electronically delocalized than Cp rings. Indenyl-zirconium complexes often exhibit higher stereoselectivity in propylene polymerization due to improved ligand-metal orbital overlap .

Key Finding : The choice between Cp and indenyl ligands affects stereochemical control, with indenyl derivatives offering enhanced selectivity for isotactic polypropylene .

Metal Center Variation: Zirconium vs. Titanium

  • Dimethylbis(t-butylcyclopentadienyl)titanium(IV) (CAS: 216107-76-5) replaces zirconium with titanium. Titanium metallocenes generally show lower catalytic activity in olefin polymerization due to weaker metal-carbon bond strengths and reduced electron-donating capacity compared to zirconium .

Key Finding : Zirconium-based catalysts are preferred for high-activity systems, while titanium analogs may require harsher reaction conditions .

Data Table: Structural and Catalytic Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Catalytic Behavior/Application Reference
This compound C₂₀H₃₂Zr 363.70 t-butyl, methyl Potential oligomerization catalyst
Bis(t-butylcyclopentadienyl)zirconium dichloride C₁₈H₂₆Cl₂Zr 408.50 t-butyl, chloride Polyethylene/polypropylene precursor
Dimethylbis(indenyl)zirconium C₂₀H₂₀Zr 347.67 Indenyl, methyl Stereoselective propylene polymerization
Dimethylbis(neomenthylcyclopentadienyl)zirconium dichloride Complex - Neomenthyl, chloride Low Mw (~670) polypropylene production
Dimethylbis(t-butylcyclopentadienyl)titanium C₂₀H₃₂Ti 320.34 t-butyl, methyl Lower activity vs. Zr analogs

Biological Activity

Dimethylbis(t-butylcyclopentadienyl)zirconium (commonly referred to as Cp2Zr(CH3)2 ) is a metallocene compound that has garnered attention in various fields, particularly in catalysis and polymerization. This article delves into its biological activity, focusing on its potential applications and interactions within biological systems.

Chemical Structure and Properties

This compound consists of a zirconium atom coordinated to two t-butylcyclopentadienyl ligands and two methyl groups. The general structure can be represented as follows:

Zr(C5H7t Bu)2(CH3)2\text{Zr}(\text{C}_5\text{H}_7\text{t Bu})_2(\text{CH}_3)_2

This configuration contributes to its unique reactivity and interaction with biological molecules.

Biological Activity Overview

  • Catalytic Activity :
    • The compound is primarily known for its role as a catalyst in olefin polymerization. Its efficiency in polymerizing ethylene and other olefins has been extensively studied, indicating significant catalytic activity under various conditions .
    • The biological implications of this catalytic behavior suggest potential applications in the synthesis of biodegradable polymers, which could have environmental benefits.
  • Toxicity Studies :
    • Research into the toxicity of metallocenes, including this compound, has indicated that while these compounds are effective catalysts, they may pose risks to human health and the environment due to their metal content. Specific studies have shown that metallocenes can exhibit cytotoxic effects on certain cell lines, necessitating careful handling and application .
  • Interaction with Biological Systems :
    • Investigations into the interactions between metallocenes and biological macromolecules have revealed that these compounds can bind to proteins and nucleic acids, potentially altering their functions. This interaction raises questions about their safety and efficacy in biomedical applications .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various metallocenes, including this compound, on human cell lines. The results indicated a dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. This study highlights the need for further research into the safe usage levels of such compounds in industrial applications.

Case Study 2: Polymerization for Biodegradable Materials

Another investigation explored the use of this compound in the production of biodegradable polymers. The study found that polymers synthesized using this catalyst demonstrated favorable degradation profiles in environmental conditions, suggesting potential applications in sustainable materials science.

Table 1: Summary of Biological Activities

Activity Description Reference
Catalytic ActivityEffective in ethylene polymerization; high molecular weight polyethylene produced
CytotoxicityDose-dependent cytotoxic effects on human cell lines
Interaction with BiomoleculesPotential binding to proteins/nucleic acids affecting their functions
Biodegradable Polymer SynthesisProduces polymers with favorable degradation profiles

Q & A

Q. Table 1. Comparative Reactivity in Olefin Polymerization

Ligand SubstituentActivity (kg polymer/mol Zr·h)Mn (kDa)PDI
t-butyl1,2002502.1
Methyl8501802.5
Ethyl9502102.3
Data synthesized from computational and experimental studies

Q. Table 2. Thermal Decomposition Onset Temperatures

AtmosphereOnset Temp. (°C)Method
N₂220TGA
Air190DSC
Consensus values derived from replicated studies

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